N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”, has been studied . The crystal structure of this compound was found to be monoclinic, with a = 13.4050(4)Å, b = 4.7716(1)Å, c = 11.7303(4)Å, and β = 105.885(3)° .科学的研究の応用
Photodynamic Therapy Applications
Compounds structurally related to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide have been synthesized and characterized for their applications in photodynamic therapy (PDT). These compounds, particularly zinc phthalocyanines substituted with thiadiazole groups, exhibit high singlet oxygen quantum yields, making them potential candidates for cancer treatment in PDT. Their photophysical and photochemical properties suggest their utility as Type II photosensitizers, which are crucial for inducing photodynamic effects in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives, including structures similar to the compound , have demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, which feature thiadiazole and other heterocyclic rings, show potential as agents against various microbial strains and conditions associated with oxidative stress (Menteşe, Ülker, & Kahveci, 2015).
Anticancer and DNA Protective Abilities
Schiff bases derived from thiadiazole compounds have been developed to assess their biological activities. Certain compounds have displayed high DNA protective ability against oxidative damage and showed significant antimicrobial activity. Moreover, some derivatives exhibited cytotoxicity against cancer cell lines, highlighting the potential of thiadiazole compounds in developing chemotherapy drugs with minimal cytotoxicity (Gür et al., 2020).
Anticonvulsant Properties
Research into thiadiazole derivatives for their anticonvulsant properties has identified compounds with promising activity. The exploration of 1,3,4-thiadiazole derivatives for the development of anticonvulsant drugs highlights the therapeutic potential of these compounds in treating epilepsy and related disorders (Rajak et al., 2010).
Anti-Leishmanial Activity
Novel thiadiazole derivatives have been synthesized and evaluated for their anti-leishmanial activity, demonstrating potential as treatments for Leishmaniasis. The introduction of specific functional groups has resulted in compounds with effective action against the promastigote form of Leishmania major, suggesting a new avenue for the development of anti-leishmanial agents (Tahghighi et al., 2012).
作用機序
Target of Action
The primary targets of the compound are currently unknown. This compound is a derivative of the 1,3,4-thiadiazole class of compounds, which are known to have diverse biological activities . .
Mode of Action
Based on its structural similarity to other 1,3,4-thiadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Other 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antifungal activities . Therefore, it’s possible that this compound may also affect similar biochemical pathways.
Result of Action
Given the known biological activities of other 1,3,4-thiadiazole derivatives, it’s possible that this compound may have antimicrobial, anti-inflammatory, or antifungal effects .
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-2-6-13(7-3-11)15(22)19-16-20-21-17(24-16)23-10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENQBXEECVGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。